molecular formula C26H19F3N2O5 B2369486 N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866590-56-9

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Katalognummer B2369486
CAS-Nummer: 866590-56-9
Molekulargewicht: 496.442
InChI-Schlüssel: KOZAHESVBPNIAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H19F3N2O5 and its molecular weight is 496.442. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Potential

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide and its derivatives have been explored for their synthesis and potential pharmaceutical applications. Yusov et al. (2019) described the synthesis of similar compounds, focusing on their analgesic and anti-inflammatory activities. These compounds showed significant analgesic effects in tests, with some displaying greater activity than standard drugs like metamizole and nimesulide (Yusov et al., 2019).

Antimicrobial and Anticancer Properties

Compounds with structural similarities to N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide have been studied for their antimicrobial and anticancer properties. Mehta et al. (2019) synthesized a series of related compounds and evaluated their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited significant antimicrobial activity, and one compound showed notable anticancer activity (Mehta et al., 2019).

Antitumor Activity and Molecular Docking Studies

Another study by Al-Suwaidan et al. (2016) involved the synthesis of 3-benzyl-4(3H)quinazolinone analogues, with a focus on their antitumor activity. Several compounds in this series demonstrated broad-spectrum antitumor activity, with some being significantly more potent than the control drug 5-FU. Molecular docking studies were also conducted to understand their mode of action (Al-Suwaidan et al., 2016).

Metabolite Identification and Excretion Studies

A study by Umehara et al. (2009) identified metabolites of a novel If channel inhibitor structurally related to N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide. This research provided insights into the renal and hepatic excretion of these metabolites, contributing to a better understanding of the drug's metabolism (Umehara et al., 2009).

Structural Aspects and Properties

Karmakar et al. (2007) examined the structural aspects of similar amide-containing isoquinoline derivatives. Their study provided valuable information on the crystal structures and fluorescence emission properties of these compounds, which can be crucial for their applications in various fields (Karmakar et al., 2007).

Spectroscopic Studies and Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in solar cells and examining their ligand-protein interactions. These findings can be relevant to the design of drugs and materials based on similar molecular structures (Mary et al., 2020).

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N2O5/c1-35-22-10-17-21(11-23(22)36-2)31(13-24(32)30-16-7-8-19(28)20(29)9-16)12-18(26(17)34)25(33)14-3-5-15(27)6-4-14/h3-12H,13H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAHESVBPNIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.